3-cyclohexyl-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-CYCLOHEXYL-N~5~-{2-[(2-FURYLCARBONYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 3-CYCLOHEXYL-N~5~-{2-[(2-FURYLCARBONYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the cyclohexyl group: This step often involves the use of cyclohexylamine or a related reagent.
Attachment of the furylcarbonyl group: This step can be carried out using furylcarbonyl chloride or a similar reagent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
3-CYCLOHEXYL-N~5~-{2-[(2-FURYLCARBONYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-CYCLOHEXYL-N~5~-{2-[(2-FURYLCARBONYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-CYCLOHEXYL-N~5~-{2-[(2-FURYLCARBONYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-CYCLOHEXYL-N~5~-{2-[(2-FURYLCARBONYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can be compared with other oxadiazole derivatives, such as:
3-CYCLOHEXYL-N-[2-[(2-NAPHTHALEN-2-YLOXYACETYL)AMINO]ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE: This compound has a similar structure but with different substituents, leading to different properties and applications.
1,3,4-OXADIAZOLE DERIVATIVES: These compounds have a different arrangement of nitrogen and oxygen atoms within the ring, resulting in distinct chemical and biological properties.
The uniqueness of 3-CYCLOHEXYL-N~5~-{2-[(2-FURYLCARBONYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its specific substituents and the resulting properties, which make it suitable for particular applications in research and industry.
Properties
Molecular Formula |
C16H20N4O4 |
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Molecular Weight |
332.35 g/mol |
IUPAC Name |
3-cyclohexyl-N-[2-(furan-2-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C16H20N4O4/c21-14(12-7-4-10-23-12)17-8-9-18-15(22)16-19-13(20-24-16)11-5-2-1-3-6-11/h4,7,10-11H,1-3,5-6,8-9H2,(H,17,21)(H,18,22) |
InChI Key |
YLBPZVWKLRAECV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NOC(=N2)C(=O)NCCNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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